molecular formula C10H22N2O B8598093 2-(4-n-Butyl-1-piperazinyl)ethanol CAS No. 3221-18-9

2-(4-n-Butyl-1-piperazinyl)ethanol

Cat. No.: B8598093
CAS No.: 3221-18-9
M. Wt: 186.29 g/mol
InChI Key: ONECAFFBSCAQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-n-Butyl-1-piperazinyl)ethanol is a useful research compound. Its molecular formula is C10H22N2O and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3221-18-9

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

2-(4-butylpiperazin-1-yl)ethanol

InChI

InChI=1S/C10H22N2O/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h13H,2-10H2,1H3

InChI Key

ONECAFFBSCAQDA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(1-Piperazinyl)ethanol (12.2 g) was dissolved in chloroform (60 ml), triethylamine (13.0 ml) and 1-bromobutane (14.1 g) were successively added at room temperature, and the mixture was stirred overnight. The reaction solution was successively washed with a 10 M aqueous solution of potassium hydroxide (15 ml), water (50 ml×2), saturated aqueous sodium chloride (50 ml), dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue obtained was purified by silica gel column chromatography (methylene chloride:methanol:aqueous ammonia=90:10:0.5) to give the title compound (10.8 g) as a pale yellow oily substance. Yield=62%.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
14.1 g
Type
reactant
Reaction Step Two
Yield
62%

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